An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] This guide focuses on a key derivative, 1,2,3,4-tetrahydroisoquinolin-7-ol, a molecule of considerable interest due to its structural similarity to endogenous catecholamines and its potential as a versatile building block in drug discovery. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and pharmacological context, tailored for professionals in chemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
1,2,3,4-Tetrahydroisoquinolin-7-ol, with the chemical formula C₉H₁₁NO, possesses a bicyclic structure comprising a dihydropyridine ring fused to a benzene ring, with a hydroxyl group substituted at the 7-position.[3] This seemingly simple structure imparts a unique combination of properties that are crucial for its chemical behavior and biological interactions.
The presence of a secondary amine in the heterocyclic ring and a phenolic hydroxyl group on the aromatic ring are the key functional groups that dictate its reactivity and potential for derivatization.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-7-ol
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [3] |
| CAS Number | 30798-64-2 | [3] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-7-ol | [3] |
| Boiling Point | 313.5±42.0 °C (Predicted) | |
| Density | 1.141 g/cm³ (Predicted) | |
| pKa | 10.25±0.20 (Predicted) | |
| Form | Crystalline powder | |
| Solubility | Information not widely available; expected to be soluble in polar organic solvents. |
Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol
The most prominent and widely employed method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7]
For the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-ol, the logical starting materials are 3-hydroxyphenylethylamine and formaldehyde. The electron-donating nature of the hydroxyl group facilitates the electrophilic aromatic substitution required for ring closure.[8]
Caption: Pictet-Spengler synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol.
Spectroscopic Characterization
The structural elucidation of 1,2,3,4-tetrahydroisoquinolin-7-ol relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its expected spectral characteristics can be inferred from data on the parent 1,2,3,4-tetrahydroisoquinoline and related phenolic derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their positions on the benzene ring. The protons on the heterocyclic ring will appear as multiplets in the aliphatic region. The protons of the CH₂ groups at positions 3 and 4 will likely be triplets, while the CH₂ at position 1 will be a singlet. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent. The aliphatic carbons of the tetrahydroisoquinoline ring will appear in the upfield region of the spectrum.
Mass Spectrometry: The mass spectrum of 1,2,3,4-tetrahydroisoquinolin-7-ol would show a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve the loss of side chains and cleavage of the heterocyclic ring, providing further structural information.
Chemical Reactivity and Derivatization
The reactivity of 1,2,3,4-tetrahydroisoquinolin-7-ol is governed by its secondary amine and phenolic hydroxyl group. These functional groups serve as handles for a variety of chemical transformations, making it a valuable scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents at the N-2 position. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base.
Electrophilic Aromatic Substitution: The hydroxyl group at the 7-position is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions at the 6 and 8 positions.
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can be useful for modifying the compound's pharmacokinetic properties or for use as protecting groups during synthesis.
Caption: Key reactivity pathways of 1,2,3,4-Tetrahydroisoquinolin-7-ol.
Pharmacological Significance and Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline nucleus is a cornerstone of many biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including:
-
Antitumor [1]
-
Antimicrobial and Antiviral [1]
-
Anti-inflammatory [1]
-
Neuroprotective and treatment for neurodegenerative disorders like Alzheimer's disease [1]
-
Beta-adrenoreceptor agonism [9]
The structural similarity of 1,2,3,4-tetrahydroisoquinolin-7-ol to catecholamines suggests potential interactions with various receptors and enzymes within the central nervous system. Its ability to be readily derivatized at multiple positions allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ol via Pictet-Spengler Reaction
Causality: This protocol utilizes the classical Pictet-Spengler conditions, where an acid catalyst facilitates the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.
Materials:
-
3-Hydroxyphenylethylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-hydroxyphenylethylamine hydrochloride in water, add formaldehyde solution.
-
Slowly add concentrated HCl and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a NaOH solution to pH 8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Benzylation of 1,2,3,4-Tetrahydroisoquinolin-7-ol
Causality: This protocol exemplifies a standard N-alkylation reaction. The secondary amine acts as a nucleophile, attacking the electrophilic benzyl bromide. A base is used to neutralize the HBr generated during the reaction.
Materials:
-
1,2,3,4-Tetrahydroisoquinolin-7-ol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinolin-7-ol in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-benzylated product.
Safety and Handling
1,2,3,4-Tetrahydroisoquinolin-7-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
1,2,3,4-Tetrahydroisoquinolin-7-ol is a chemically versatile and pharmacologically significant molecule. Its straightforward synthesis via the Pictet-Spengler reaction and the presence of reactive functional groups make it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in medicinal chemistry and drug discovery programs.
References
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1,2,3,4-TETRAHYDRO-ISOQUINOLIN-7-OL. (n.d.). MySkinRecipes. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). ResearchGate. Retrieved from [Link]
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Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Retrieved from [Link]
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